2-(aminomethyl)pyrimidin-4-amine dihydrochloride
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Overview
Description
2-(aminomethyl)pyrimidin-4-amine dihydrochloride is a chemical compound with the molecular formula C5H9ClN4. It is a derivative of pyrimidine, which is an important electron-rich aromatic heterocycle. Pyrimidines are critical components of DNA and RNA, making them essential to various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)pyrimidin-4-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with aminomethyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-(aminomethyl)pyrimidin-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activity and its role in various biochemical processes.
Medicine: It is investigated for its potential therapeutic applications, including its use in drug discovery and development.
Industry: It is used in the production of various chemical products and as an intermediate in industrial processes
Mechanism of Action
The mechanism of action of 2-(aminomethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)pyrimidin-2-amine dihydrochloride: This compound has a similar structure but differs in the position of the aminomethyl group.
2,4-diaminopyrimidine: This compound has two amino groups attached to the pyrimidine ring, making it structurally similar to 2-(aminomethyl)pyrimidin-4-amine dihydrochloride.
Uniqueness
This compound is unique due to its specific structure and the presence of both aminomethyl and pyrimidine groups.
Properties
CAS No. |
2639462-45-4 |
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Molecular Formula |
C5H10Cl2N4 |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
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